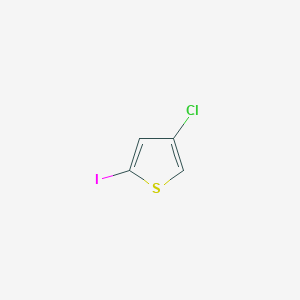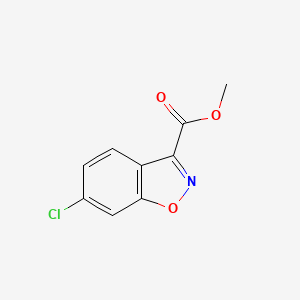![molecular formula C12H9Cl3N2 B2593302 3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine CAS No. 1040014-52-5](/img/structure/B2593302.png)
3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine is a chemical compound with the molecular formula C13H10Cl3N2. It is also known as TAK-659 and is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and function of B cells, which are a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell-mediated diseases, including B cell lymphomas and autoimmune disorders.
Mechanism of Action
TAK-659 exerts its therapeutic effect by selectively inhibiting BTK, which is a key mediator of B cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways that ultimately lead to the production of antibodies by B cells. By inhibiting BTK, TAK-659 blocks the activation and proliferation of B cells, thereby reducing the production of harmful autoantibodies in autoimmune disorders and the growth of malignant B cells in B cell lymphomas.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile in preclinical studies. It is rapidly absorbed after oral administration and has a long half-life, which allows for once-daily dosing. TAK-659 is also highly selective for BTK and does not inhibit other kinases that are important for immune cell function.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. TAK-659 also has a favorable pharmacokinetic profile, which makes it suitable for once-daily dosing. However, one limitation of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other anti-cancer drugs. Another potential direction is the investigation of TAK-659 in other B cell-mediated diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of TAK-659 in humans before it can be tested in clinical trials.
Synthesis Methods
The synthesis of TAK-659 has been described in a patent application by Takeda Pharmaceutical Company Limited. The process involves the reaction of 3,5-dichloropyridine-2-amine with 4-chlorobenzyl chloride in the presence of a base and a solvent such as N,N-dimethylformamide (DMF). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B cell-mediated diseases. In a study published in Cancer Research, TAK-659 was shown to inhibit the growth of various B cell lymphoma cell lines both in vitro and in vivo. The study also demonstrated that TAK-659 had a synergistic effect when combined with other anti-cancer drugs such as rituximab and lenalidomide.
In another study published in the Journal of Immunology, TAK-659 was found to be effective in suppressing the activation and proliferation of B cells in a mouse model of lupus. The study also showed that TAK-659 had a beneficial effect on the renal function of the mice, which is often compromised in lupus patients.
properties
IUPAC Name |
3,5-dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2/c13-9-3-1-8(2-4-9)6-16-12-11(15)5-10(14)7-17-12/h1-5,7H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKQZLIEIKEKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 29552965 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine](/img/structure/B2593219.png)
![N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2593225.png)




![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2593231.png)

![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2593234.png)



